Cesium carbonate

Overview

Description

Cesium carbonate (Cs₂CO₃) is a white, hygroscopic powder with high solubility in water and organic solvents such as alcohols, dimethylformamide (DMF), and diethyl ether (Et₂O) . Its synthesis involves the reaction of cesium hydroxide with carbon dioxide . The softness of the cesium cation (Cs⁺) enhances its solubility in non-aqueous media, making it a preferred base in palladium-catalyzed reactions, including Heck, Suzuki, and Sonogashira couplings . Additionally, Cs₂CO₃ is utilized in N-alkylation reactions, aerobic oxidations of alcohols, and the synthesis of α-phenylseleno carbonyl compounds .

Scientific Research Applications

Organic Synthesis

Cesium carbonate is widely recognized as a mild inorganic base in organic synthesis. Its unique properties, such as a large cationic radius and high solvation capacity in organic solvents, make it particularly useful for various chemical transformations.

Key Reactions Involving this compound

- C-H Functionalization : Cs₂CO₃ facilitates C-H functionalization reactions, which are essential for the synthesis of complex organic molecules. It acts as a base to deprotonate substrates, enabling further reactions without the need for harsh conditions or toxic reagents .

- Heteroatom-Heteroatom Bond Formation : The compound has been successfully employed in forming bonds between heteroatoms, enhancing the synthesis of biologically relevant compounds .

- Carbonylation and Carbamation : this compound is effective in carbonylation of alcohols and carbamation of amines, providing a more efficient alternative to traditional methods that often involve toxic reagents .

- Suzuki, Heck, and Sonogashira Reactions : It serves as a catalyst in these cross-coupling reactions, which are fundamental in constructing complex organic structures .

Case Study: Selective Oxidation of Alcohols

A notable application of this compound is its role in the selective oxidation of alcohols to carbonyl compounds. This process operates under mild conditions without producing acidic byproducts, contrasting with traditional methods that utilize toxic chromium or manganese reagents .

Energy Conversion

This compound also finds applications in the field of energy conversion, particularly in the development of polymer solar cells .

Polymer Solar Cells

- Thermal Annealing : Cs₂CO₃ enhances the efficiency of polymer solar cells through thermal annealing processes. It decomposes into cesium oxides (Cs₂O and Cs₂O₂), which act as n-type dopants, supplying additional conducting electrons to the device .

- Efficiency Comparison : Devices incorporating Cs₂CO₃ layers have demonstrated comparable power conversion efficiencies to those using more expensive lithium fluoride layers, while also reducing production costs associated with high-temperature processing .

Properties and Preparation

This compound is characterized by its colorless crystalline structure and strong alkaline properties when dissolved in water. It has a melting point of 610 °C and a solubility of 261 g/100 mL at 20 °C .

Preparation Methods

Several methods exist for synthesizing this compound:

- Reaction between cesium chloride and nitric acid followed by thermal treatment with oxalic acid.

- Direct reaction of cesium hydroxide with carbon dioxide .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Mild base for various transformations including C-H functionalization and bond formation | Non-toxic alternative to harsher reagents |

| Energy Conversion | Enhances efficiency of polymer solar cells through thermal annealing | Cost-effective compared to traditional methods |

| Catalytic Reactions | Used in Suzuki, Heck, Sonogashira reactions | Facilitates complex organic synthesis |

Mechanism of Action

Cesium carbonate acts as a base in organic reactions, facilitating the deprotonation of substrates and promoting various chemical transformations. Its large cationic radius and high solubility in organic solvents enhance its reactivity and efficiency in these reactions . The compound’s ability to form stable ion pairs in dipolar aprotic solvents further contributes to its effectiveness .

Comparison with Similar Compounds

Comparison with Similar Alkali Metal Carbonates

Solubility and Reactivity in Organic Media

- Cesium Carbonate (Cs₂CO₃): Exhibits superior solubility in organic solvents due to the low charge density of Cs⁺, enabling homogeneous reaction conditions in non-aqueous systems. This property is critical in palladium-catalyzed cross-coupling reactions, where it minimizes side reactions like elimination .

- Potassium Carbonate (K₂CO₃) : Less soluble in organic solvents, often requiring polar aprotic solvents like DMF. In a comparative study, replacing K₂CO₃ with Cs₂CO₃ in oxathiolone ring-opening reactions yielded similar results (30% vs. 30%), but sodium hydride (NaH) provided a higher yield (67%) .

- Sodium Carbonate (Na₂CO₃): Limited solubility in organic media, restricting its use to aqueous or highly polar environments.

Catalytic Efficiency

- This compound: Acts as a heterogeneous base in toluene due to low solubility, with finely milled Cs₂CO₃ outperforming granular forms . Catalyzes α-phenylselenation of carbonyl compounds with diphenyl diselenide, achieving yields of 0.43–0.59 mmol .

- Potassium/Sodium Carbonates: Less effective in non-polar solvents and reactions requiring strong, soluble bases.

Particle Size and Surface Area

- This compound Nanoparticles: Exhibit a smaller particle size (48.26 nm) compared to sodium carbonate (51.32 nm) and aluminum hydrogen carbonate (68.43 nm), enhancing surface area and reactivity in solid-phase reactions .

Industrial and Environmental Impact

- Waste Generation : Cs₂CO₃ is a byproduct in pharmaceutical synthesis, requiring specialized disposal to mitigate environmental risks .

- Coal Gasification : Cs₂CO₃, along with K₂CO₃, Na₂CO₃, and Li₂CO₃, accelerates steam-gasification of carbonaceous solids, though cost and availability limit its industrial adoption compared to K₂CO₃ .

Comparative Data Table

Research Findings and Contradictions

- Cost vs. Performance : Despite higher reactivity, Cs₂CO₃'s cost limits its use in large-scale applications like coal gasification, where K₂CO₃ remains dominant .

Biological Activity

Cesium carbonate () is a unique inorganic compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data tables and case studies.

Overview of this compound

This compound is a hygroscopic white powder that is soluble in water and organic solvents. It is primarily used as a mild base in organic reactions, facilitating various transformations without the need for harsh conditions. Its soft cation nature allows it to participate effectively in reactions involving nucleophiles and electrophiles.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its role as a catalyst in several chemical reactions, particularly amidation and alkylation processes. The following sections detail specific mechanisms and findings from recent studies.

1. Amidation Reactions

In a study published in 2024, this compound was shown to promote the direct amidation of unactivated esters with amino alcohols without transition-metal catalysts. This method resulted in high yields (up to 90%) of serine-containing oligopeptides and benzamide derivatives under mild conditions. The hydroxyl group on the amine nucleophile was critical for this reaction, suggesting that cesium ions act as mild Lewis acids, coordinating with substrates to facilitate proximity-driven acyl transfer .

Table 1: Yield of Amidation Reactions Using Cs2CO3

| Ester Substrate | Amino Alcohol | Yield (%) |

|---|---|---|

| Benzyl Ester | Serine | 84 |

| Methyl Ester | Glycine | 66 |

| Ethyl Ester | Alanine | 90 |

2. O-Alkylation of Oximes

This compound also catalyzes the O-alkylation of oximes, enhancing their nucleophilicity. In experiments where oximes were treated with acrylonitrile in the presence of , nearly quantitative yields were achieved under specific conditions. The reaction produced two stereoisomers, with the product ratio being highly dependent on irradiation conditions .

Table 2: O-Alkylation Results with Cs2CO3

| Oxime Configuration | Irradiation Condition | Conversion (%) | Product Ratio (E:Z) |

|---|---|---|---|

| E-1 | Yes | 93 | 80:20 |

| Z-1 | No | 94 | 100:0 |

Case Study 1: Synthesis of Biologically Active Compounds

A significant application of this compound is its role in synthesizing active pharmaceutical ingredients (APIs). For instance, its use in the synthesis of quinazoline derivatives has been documented, showcasing its ability to facilitate reactions that incorporate carbon dioxide into organic frameworks . This method not only enhances the efficiency of synthesis but also aligns with green chemistry principles by utilizing CO₂ as a building block.

Case Study 2: Surface Modification for Enhanced Performance

In another study focusing on organic-inorganic hybrid perovskite solar cells, this compound was utilized as a surface modification material. The incorporation of led to improved power conversion efficiency (PCE) by approximately 20%. This enhancement was attributed to reduced back recombination processes within the solar cells .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing cesium carbonate in laboratory settings?

this compound (Cs₂CO₃) is typically synthesized via the reaction of cesium hydroxide with carbon dioxide, followed by crystallization. To ensure reproducibility, experimental protocols must detail stoichiometric ratios, reaction temperature, and purification methods (e.g., recrystallization from anhydrous ethanol). Characterization should include X-ray diffraction (XRD) for crystal structure verification, thermogravimetric analysis (TGA) for thermal stability assessment, and inductively coupled plasma mass spectrometry (ICP-MS) for purity analysis. For novel compounds, full spectral data (e.g., IR, NMR) and elemental analysis are mandatory .

Q. How can researchers ensure reproducibility when using this compound as a catalyst in organic synthesis?

Reproducibility requires meticulous documentation of reaction conditions, including solvent choice (e.g., DMF, THF), moisture control (due to hygroscopicity), and catalyst loading (typically 1–10 mol%). Researchers should report baseline control experiments (e.g., reactions without Cs₂CO₃) to confirm catalytic efficacy. Data should include yield, enantiomeric excess (if applicable), and kinetic profiles. Supplementary materials must provide raw data and instrument calibration details to enable replication .

Q. What spectroscopic and analytical techniques are most effective for verifying the purity and structure of this compound?

Key techniques include:

- XRD : Confirms crystalline phase and absence of polymorphic impurities.

- FT-IR : Identifies carbonate ion vibrations (~1400 cm⁻¹) and checks for adsorbed water.

- TGA/DSC : Assesses thermal decomposition profiles (e.g., Cs₂CO₃ decomposes at ~610°C).

- ICP-OES : Quantifies trace metal contaminants (e.g., Na⁺, K⁺).

- Karl Fischer titration : Measures residual moisture content, critical for hygroscopic materials like Cs₂CO₃ .

Advanced Research Questions

Q. What methodologies are recommended for investigating the role of this compound in facilitating C–O bond activation mechanisms?

Advanced studies should combine kinetic isotope effect (KIE) experiments, in-situ NMR monitoring, and density functional theory (DFT) calculations. For example, KIE experiments (comparing ) can elucidate whether proton transfer is rate-limiting. DFT models should optimize transition states using software like Gaussian or ORCA, incorporating solvent effects via continuum models (e.g., PCM). Cross-validation with experimental activation energies is critical .

Q. How should researchers approach contradictory findings in the catalytic efficiency of this compound across different solvent systems?

Contradictions often arise from solvent polarity, coordination effects, or trace water content. Systematically vary solvent parameters (e.g., dielectric constant, donor number) while maintaining fixed Cs₂CO₃ loading. Use controlled atmosphere techniques (glovebox) to exclude moisture. Statistical tools like multivariate regression analysis can isolate dominant factors. Replicate conflicting studies under identical conditions to identify overlooked variables (e.g., impurities in commercial Cs₂CO₃ batches) .

Q. What computational chemistry approaches can be integrated with experimental data to model this compound's behavior in supramolecular assemblies?

Molecular dynamics (MD) simulations with force fields (e.g., AMBER) can model Cs₂CO₃’s interaction with crown ethers or ionic liquids. Pair distribution function (PDF) analysis of X-ray scattering data validates simulated structures. For electronic structure insights, combine periodic DFT (VASP, CASTEP) with experimental XRD to correlate lattice parameters with catalytic activity. Open-source databases (e.g., Materials Project) provide benchmark data for validation .

Q. Methodological Best Practices

- Handling Hygroscopicity : Store Cs₂CO₃ in desiccators with P₂O₅. Conduct reactions under inert atmosphere (Ar/N₂) and use freshly activated molecular sieves in solvents .

- Data Transparency : Publish raw spectra, crystallographic files (.cif), and computational input/output files as supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources for commercial Cs₂CO₃ suppliers) and adhere to journal guidelines for chemical safety and waste disposal .

Properties

CAS No. |

534-17-8 |

|---|---|

Molecular Formula |

CH2CsO3 |

Molecular Weight |

194.930 g/mol |

IUPAC Name |

dicesium;carbonate |

InChI |

InChI=1S/CH2O3.Cs/c2-1(3)4;/h(H2,2,3,4); |

InChI Key |

UHKPOGGUWJGGID-UHFFFAOYSA-N |

SMILES |

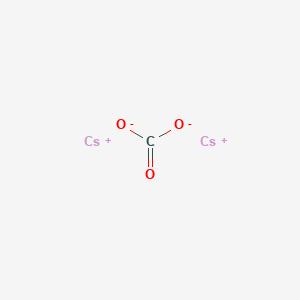

C(=O)([O-])[O-].[Cs+].[Cs+] |

Canonical SMILES |

C(=O)(O)O.[Cs] |

Key on ui other cas no. |

29703-01-3 534-17-8 |

physical_description |

DryPowder, WetSolid |

Pictograms |

Corrosive; Irritant; Health Hazard |

Related CAS |

29703-01-3 |

Synonyms |

Carbonic Acid Dicesium Salt; Cesium Carbonate (Cs2CO3); Cesium Carbonate; Dicesium Carbonate; |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.